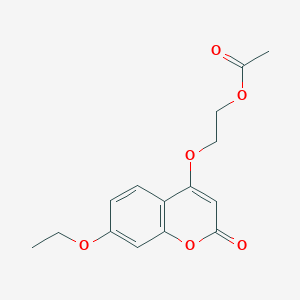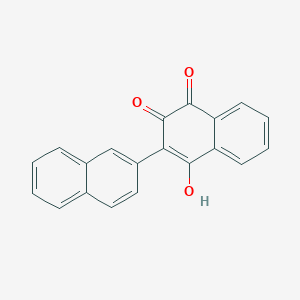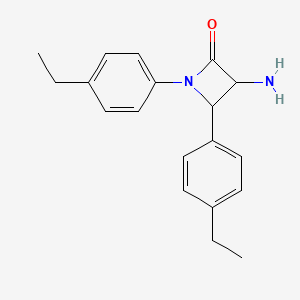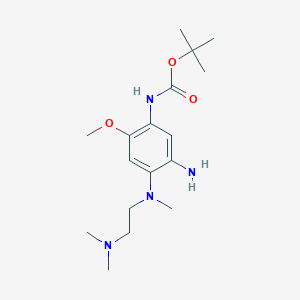
2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a chromen-2-one core with an ethoxy group at the 7-position and an acetate group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the reaction of 7-ethoxy-4-hydroxy-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethoxycarbonyl derivatives, while reduction of the chromen-2-one core can produce dihydrochromen derivatives .
Aplicaciones Científicas De Investigación
2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with various molecular targets and pathways. The chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The ethoxy and acetate groups can modulate the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(7-ethoxy-2-oxo-2H-chromen-4-yl)butanoate
- Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
- Ethyl 2-cyano-2-(2-oxo-2H-chromen-4-yl)acetate
Uniqueness
2-((7-Ethoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and acetate groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H16O6 |
|---|---|
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
2-(7-ethoxy-2-oxochromen-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C15H16O6/c1-3-18-11-4-5-12-13(20-7-6-19-10(2)16)9-15(17)21-14(12)8-11/h4-5,8-9H,3,6-7H2,1-2H3 |
Clave InChI |
GIIYLMUQRKTXLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)OCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)





![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)

![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)


